

# Molecular Structure & Reactivity Guide: 1-Butanesulfonyl Chloride

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## Compound of Interest

Compound Name: 1-Butanesulfonyl chloride

CAS No.: 14925-97-4

Cat. No.: B8645297

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## Executive Summary

1-Butanesulfonyl chloride (BsCl) is a pivotal sulfonylating agent in medicinal chemistry, primarily utilized to introduce the n-butylsulfonyl moiety into pharmacophores. Unlike its aryl counterparts (e.g., tosyl chloride), BsCl possesses a flexible aliphatic chain that imparts distinct lipophilic properties and metabolic stability profiles to drug candidates. This guide dissects its molecular architecture, validates its synthesis pathways, and provides a self-validating protocol for its application in sulfonamide generation.

## Molecular Architecture & Physicochemical Properties

### Structural Geometry

The sulfur atom in 1-butanesulfonyl chloride adopts a distorted tetrahedral geometry. The sulfonyl group (

) dominates the electronic landscape, creating a highly electrophilic center at the sulfur atom.

- Hybridization: Sulfur is hybridized.
- Bond Angles: The angle is expanded ( $>119^\circ$ ) due to repulsion between the double bonds, compressing the angle ( $<109.5^\circ$ ).
- Bond Lengths (Representative for Alkyl Sulfonyl Chlorides):
  - : 1.42 – 1.43 Å (Strong double bond character)
  - : 2.00 – 2.05 Å (Labile bond, leaving group)
  - : 1.76 – 1.78 Å

## Electronic Profile

The molecule is highly polar. The electronegative oxygen and chlorine atoms withdraw electron density from the sulfur, making it susceptible to nucleophilic attack. The n-butyl chain acts as an electron-donating group (inductive effect), slightly mitigating the electrophilicity compared to methylsulfonyl chloride, yet maintaining high reactivity.

## Physicochemical Data Table

Property	Value	Context
CAS Number	2386-60-9	Unique Identifier
Molecular Formula		
Molecular Weight	156.63 g/mol	
Density	1.208 g/mL	At 25°C [1]
Boiling Point	80-81°C	At 9 mmHg [2]
Refractive Index	1.454	Optical purity check
Solubility	, THF, Ether	Decomposes in
Appearance	Colorless to pale yellow liquid	Darkens upon degradation

## Synthetic Pathways & Manufacturing

Two primary routes exist for the synthesis of 1-butanefonyl chloride. The choice of pathway depends on scale and required purity.

### The Reed Reaction (Industrial)

Historically, the radical sulfochlorination of butane (Reed Reaction) using

and

under UV light was employed.

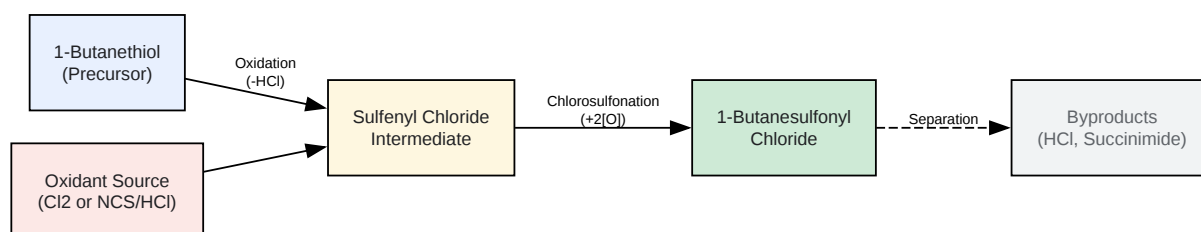
- Drawback: Low regioselectivity, yielding a mixture of 1- and 2- isomers requiring difficult fractional distillation.

### Oxidative Chlorosulfonation (Laboratory Standard)

For high-purity applications in drug discovery, the oxidative chlorosulfonation of thiols or S-alkyl isothioureia salts is the gold standard. This method avoids isomer contamination.

Reagents: 1-Butanethiol (or S-butyl isothioureia),

(or NCS/Bleach),



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Figure 1: Oxidative chlorosulfonation pathway yielding high-purity 1-butanesulfonyl chloride.

## Reactivity Profile & Mechanistic Insights[7]

The core utility of 1-butanesulfonyl chloride lies in its ability to form sulfonamides (with amines) and sulfonate esters (with alcohols).

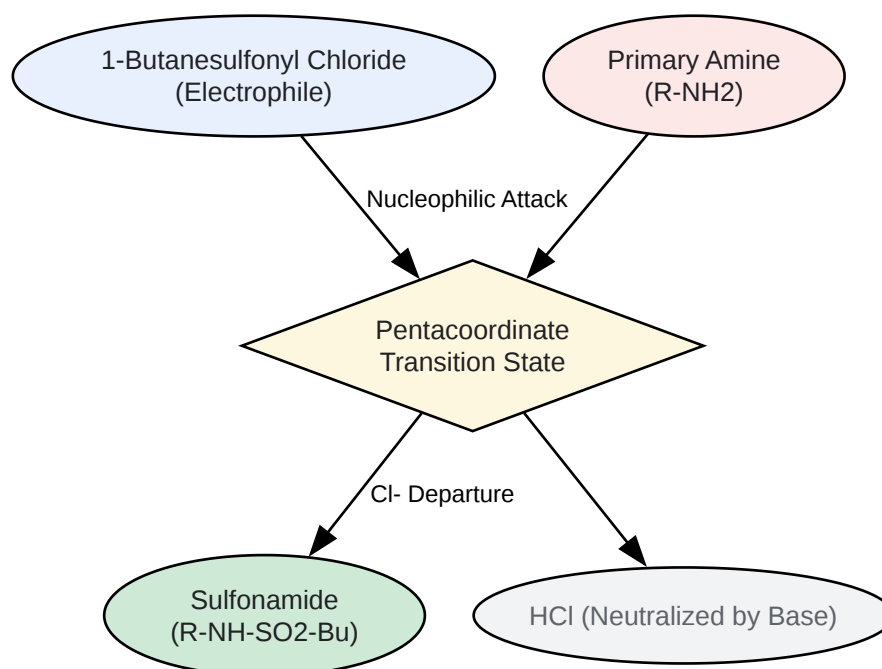
### Mechanism: Nucleophilic Substitution at Sulfur

The reaction proceeds via an

-like mechanism at the sulfur center. Unlike carbon-centered

, this likely involves a trigonal bipyramidal transition state (or short-lived intermediate) where the incoming nucleophile and the leaving chloride are apical.

- Nucleophilic Attack: The amine lone pair attacks the sulfur.
- Transition State: Formation of a pentacoordinate sulfur species.
- Elimination: Chloride ion ( ) is expelled.
- Deprotonation: A base removes the proton from the nitrogen to stabilize the sulfonamide.



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Figure 2: Mechanistic pathway for sulfonamide formation.

## Experimental Protocol: Sulfonylation of Amines

Objective: Synthesis of N-substituted-1-butanesulfonamide. Self-Validating Logic: The protocol uses pH monitoring and TLC endpoint detection to ensure reaction completion and prevent hydrolysis.

### Reagents & Equipment

- Substrate: Primary or Secondary Amine (1.0 equiv).
- Reagent: 1-Butanesulfonyl chloride (1.1 - 1.2 equiv).
- Base: Triethylamine ( ) or Pyridine (1.5 - 2.0 equiv) to scavenge HCl.
- Solvent: Anhydrous Dichloromethane (DCM) or THF.
- Monitoring: Silica TLC plates, pH strips.

## Step-by-Step Methodology

- Preparation (T = 0 min):
  - Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N<sub>2</sub> or Ar).
  - Add triethylamine (1.5 equiv). Why? The base neutralizes the HCl generated. If HCl accumulates, it will protonate the amine, rendering it non-nucleophilic and stalling the reaction.
- Addition (T = 10 min):
  - Cool the solution to 0°C (Ice bath). Why? The reaction is exothermic. Cooling prevents side reactions and controls the rate.
  - Add 1-Butanesulfonyl chloride (1.1 equiv) dropwise.
- Reaction & Monitoring (T = 1 - 4 hours):
  - Allow to warm to room temperature.
  - Checkpoint 1 (TLC): Spot the reaction mixture against the starting amine. The amine spot should disappear. If starting material remains after 4 hours, add 0.1 equiv more BsCl.
  - Checkpoint 2 (pH): Ensure the headspace or aqueous micro-workup is basic. If acidic, add more NaOH.
- Workup:
  - Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine/base) followed by saturated NaHCO<sub>3</sub> (to remove hydrolyzed sulfonic acid).

- Dry over

and concentrate.

## Structural Characterization Data[8][9]

To validate the identity of 1-Butanesulfonyl chloride or its derivatives, use the following spectroscopic markers.

Technique	Diagnostic Signal	Assignment
NMR ( )	3.60 – 3.70 ppm (Multiplet)	-methylene protons ( ). Deshielded by sulfonyl group.
1.80 – 2.00 ppm (Multiplet)	-methylene protons.	
0.95 – 1.05 ppm (Triplet)	Terminal methyl group ( ).	
NMR	~65 ppm	Carbon attached to Sulfur ( ).
IR Spectroscopy	1370 – 1390	Asymmetric stretch (Strong).
1160 – 1180	Symmetric stretch (Strong).	
Mass Spectrometry	m/z 156 / 158	Molecular ion (3:1 ratio due to ).
m/z 57	Butyl fragment ( ).	

## Safety & Handling (HSE)

- Corrosivity: Causes severe skin burns and eye damage. Reacts with moisture on skin to form HCl and butanesulfonic acid.
- Lachrymator: Vapors are irritating to eyes and respiratory tract. Handle only in a fume hood.
- Storage: Store under inert gas in a refrigerator (<8°C). Moisture sensitive—hydrolysis generates HCl pressure in closed containers.

## References

- Sigma-Aldrich. 1-Butanesulfonyl chloride Product Specification. Retrieved from
- NIST Chemistry WebBook. 1-Butanesulfonyl chloride Phase Change Data. SRD 69.[1] Retrieved from
- LookChem. 1-Butanesulfonyl chloride Properties and Safety. Retrieved from
- ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from
- ChemicalBook. 1-Butanesulfonyl chloride NMR Spectrum. Retrieved from

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## Sources

- 1. 1-Butanesulfonyl chloride [[webbook.nist.gov](http://webbook.nist.gov)]
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